molecular formula C4H9ClO B073096 Butanol, chloro- CAS No. 1320-66-7

Butanol, chloro-

Cat. No. B073096
CAS RN: 1320-66-7
M. Wt: 108.57 g/mol
InChI Key: HXHGULXINZUGJX-UHFFFAOYSA-N
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Description

Chlorobutanol is an organic compound with the formula CCl3C(OH)(CH3)2. It is a preservative, sedative, hypnotic, and weak local anesthetic similar in nature to chloral hydrate. It also has antibacterial and antifungal properties .


Synthesis Analysis

Chlorobutanol is formed by the reaction of chloroform and acetone in the presence of potassium or sodium hydroxide . It is also generated when tetrahydrofuran (THF) and hydrochloric acid (HCl) are used during the synthesis of APIs . The interaction of THF with HCl leads to the generation of 4-chloro-1-butanol .


Molecular Structure Analysis

The molecular formula of Chlorobutanol is C4H7Cl3O. The structure of Chlorobutanol is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

In the context of chemical reactions, butanol offers an easily accessible series of isomers for studying the effect of structure on reaction mechanism, synthesis, chemical properties, thermodynamics, and spectroscopy .


Physical And Chemical Properties Analysis

Alcohols can be considered derivatives of water (H2O; also written as HOH). Like the H–O–H bond in water, the R–O–H bond is bent, and alcohol molecules are polar .

Scientific Research Applications

  • Pharmaceutical Preservative and Sedative Hypnotic : Chlorobutanol is widely used as a preservative in injectable drugs, eye drops, mouthwashes, and cosmetics. It also has roles as an analgesic, experimental general anesthetic, and sedative hypnotic in humans. A study by Kracke and Landrum (2011) found that chlorobutanol inhibits brain type voltage-gated sodium channels, suggesting its potential analgesic component in pharmaceuticals (Kracke & Landrum, 2011).

  • Respiratory Metabolism and Mitochondrial Properties : Campello et al. (1964) explored chlorobutanol's effects on respiratory metabolism in rat heart, cerebrum, and cerebellum. The compound showed inhibitory effects, particularly when NAD-dependent dehydrogenases were involved, and impacted mitochondria's normal properties (Campello et al., 1964).

  • Antimicrobial Activity : Nadia et al. (2018) synthesized and evaluated chlorobutanol hemihydrates for antimicrobial activity. The study confirmed its antibacterial and antifungal properties against various strains, indicating its effectiveness as a preservative in pharmaceutical and ophthalmic preparations (Nadia et al., 2018).

  • Calcium Mobilization and Secretion in Cells : Warashina et al. (1993) and Habara & Kanno (1993) investigated the effects of chlorobutanol on calcium dynamics and secretion in rat cells. These studies demonstrated chlorobutanol's inhibitory effects on calcium influx and catecholamine secretion, as well as its impact on exocrine response and intracellular Ca2+ dynamics in pancreatic acini (Warashina et al., 1993); (Habara & Kanno, 1993).

  • Toxicological Studies : Jeong et al. (2022) conducted a study on the oral toxicity of chlorobutanol, finding significant increases in liver and kidney weights at high doses, suggesting potential toxic effects at certain levels (Jeong et al., 2022).

Safety And Hazards

Chlorobutanol is toxic to the liver, a skin irritant, and a severe eye irritant . It is flammable, and containers may explode when heated. Vapors may form explosive mixtures with air .

Future Directions

Butanol, an important and promising biofuel candidate, is generally produced from heterotrophic microorganisms by carbohydrate fermentation. Cyanobacteria can serve as an alternative feedstock for third and fourth-generation biofuel production . The development of alternative, sustainable sources of fuels is necessary for addressing the increasing world’s energy demand and global warming crisis .

properties

IUPAC Name

1-chlorobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO/c1-2-3-4(5)6/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZIWKFQFKNSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927498
Record name 1-Chlorobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanol, chloro-

CAS RN

1320-66-7
Record name Butanol, chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Chlorobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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